molecular formula C18H28ClNO2S B12739010 Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride CAS No. 84245-08-9

Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride

Cat. No.: B12739010
CAS No.: 84245-08-9
M. Wt: 357.9 g/mol
InChI Key: ICNHPHVKFPPHGF-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride is a complex organic compound with a unique structure. It is characterized by the presence of a cyclohexane ring, a carboxylic acid group, a phenylthio group, and a dimethylamino propyl ester group. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of various biochemical pathways. The phenylthio group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective .

Biological Activity

Cyclohexanecarboxylic acid, 1-(phenylthio)-, 3-(dimethylamino)propyl ester, hydrochloride (CAS No. 84245-08-9) is a compound of interest due to its potential biological activities. This compound features a cyclohexane ring with a carboxylic acid group and a phenylthio moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

The biological activity of cyclohexanecarboxylic acid derivatives often involves modulation of neurotransmitter systems or inhibition of specific enzymes. The presence of the dimethylamino group suggests potential interactions with receptors or enzymes involved in neurotransmission.

Enzyme Inhibition

Research indicates that compounds with similar structures may act as inhibitors for enzymes such as fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. Inhibition of FAAH has been linked to analgesic effects and reduced inflammation .

Analgesic Properties

Studies have shown that related compounds exhibit significant analgesic effects in animal models. For instance, compounds that inhibit FAAH increase levels of endogenous cannabinoids, leading to enhanced pain relief . The cyclohexanecarboxylic acid derivative may similarly modulate pain pathways.

Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, this compound could potentially exhibit protective effects against neurodegenerative diseases. Compounds targeting beta-secretase (BACE1) have shown promise in Alzheimer's disease models . The cyclohexanecarboxylic acid derivative's ability to inhibit similar pathways could be explored further.

Case Studies and Research Findings

StudyFindings
Study on FAAH inhibitorsDemonstrated that FAAH inhibitors can significantly reduce tactile allodynia in rat models, suggesting potential for chronic pain management .
Neuroprotective potentialInvestigated the effects of cyclohexanecarboxylic acid derivatives on BACE1 activity; some derivatives showed promising inhibition profiles .
Pain modulationA study indicated that related compounds modulated pain responses through cannabinoid receptor pathways .

Properties

CAS No.

84245-08-9

Molecular Formula

C18H28ClNO2S

Molecular Weight

357.9 g/mol

IUPAC Name

3-(dimethylamino)propyl 1-phenylsulfanylcyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C18H27NO2S.ClH/c1-19(2)14-9-15-21-17(20)18(12-7-4-8-13-18)22-16-10-5-3-6-11-16;/h3,5-6,10-11H,4,7-9,12-15H2,1-2H3;1H

InChI Key

ICNHPHVKFPPHGF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC(=O)C1(CCCCC1)SC2=CC=CC=C2.Cl

Origin of Product

United States

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